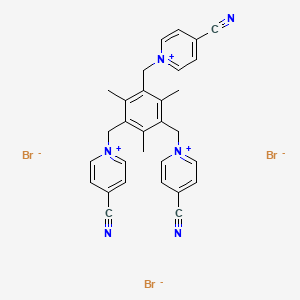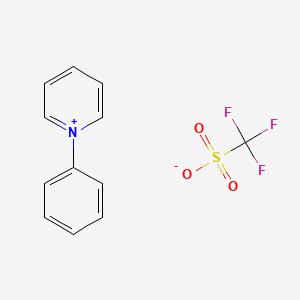
1-Phenylpyridin-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpyridin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H10F3NO3S and a molecular weight of 305.27 g/mol It is known for its unique structure, which includes a pyridinium ion substituted with a phenyl group and a trifluoromethanesulfonate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine with phenyl halides in the presence of a suitable base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylpyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles depending on the type of substitution reaction. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine oxides, while substitution reactions can produce a wide range of phenylpyridine derivatives .
Applications De Recherche Scientifique
1-Phenylpyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-Phenylpyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Phenylpyridin-1-ium trifluoromethanesulfonate include other pyridinium salts and phenyl-substituted pyridines. Examples include:
- 1-Methylpyridinium trifluoromethanesulfonate
- 1-Phenylpyridinium chloride
- 1-Phenylpyridinium bromide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenyl group and a trifluoromethanesulfonate anion. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H10F3NO3S |
|---|---|
Poids moléculaire |
305.27 g/mol |
Nom IUPAC |
1-phenylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10N.CHF3O3S/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
AFGCZOUMMMXAOH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


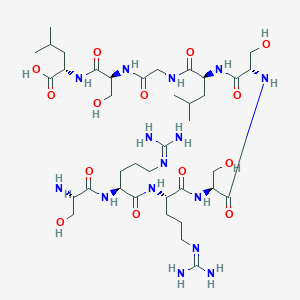
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
![8,10-Diphenyl-2,4,9-triazaspiro[5.5]undeca-7,10-diene-1,3,5-trione](/img/structure/B15158592.png)
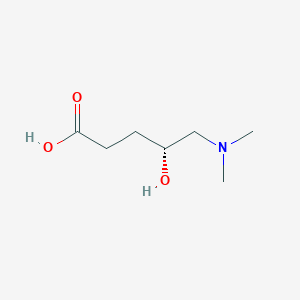
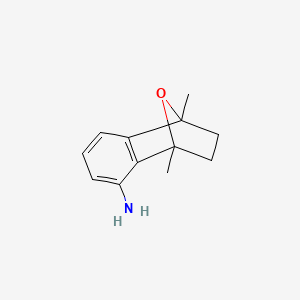
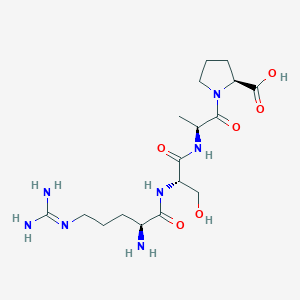
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
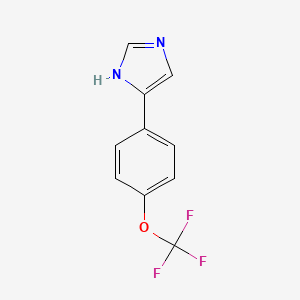
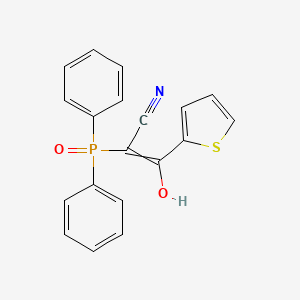

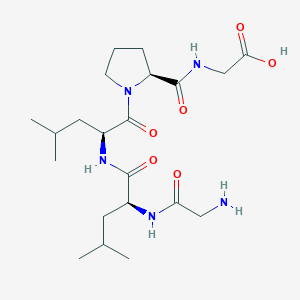
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
